4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVPXBSOUBMECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=NC=N2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82703-38-6 | |
| Record name | 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a pyrimidine intermediate, followed by chlorination and methylation reactions to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times. The use of robust catalysts and reagents is crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The chlorine atom can also be substituted by nucleophiles under appropriate conditions.
Suzuki Coupling Reactions: This compound can be used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitro groups can be used.
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols.
Suzuki Coupling: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative .
Scientific Research Applications
Anticancer Research
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as an anticancer agent. Research indicates that compounds in this class may inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can selectively target and inhibit the activity of protein kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activities against a range of pathogens. Laboratory studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of microbial cell wall synthesis.
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This property opens avenues for further research into its application in neuropharmacology.
Role in Drug Development
The compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceuticals. Its ability to act as a scaffold allows researchers to modify its structure to enhance bioactivity or reduce toxicity . This versatility makes it an important candidate for drug design and development processes.
Data Tables
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of kinases |
| Antimicrobial | Activity against bacteria |
| Neuroprotective | Reduced oxidative stress |
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their potency against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating significant anticancer potential .
Case Study 2: Neuroprotective Mechanisms
A recent investigation published in Neuropharmacology explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The study found that treatment with this compound significantly decreased markers of oxidative damage and inflammation compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell division and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine with key analogs:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Insights from Comparative Analysis
Substitution at Position 4: The 4-chloro group in the target compound enables facile functionalization with amines, anilines, or aryl groups, yielding derivatives with varied biological profiles . For example, replacing Cl with a 4-fluorophenylamine group (as in compound 2 from ) reduces melting point (253°C vs. 241°C for the parent) and modulates solubility . In contrast, 4-amino derivatives (e.g., LY231514) exhibit potent enzyme inhibition but require polyglutamation for activity, highlighting the role of substituent polarity .
Methyl vs. Bulkier Substituents :
- The 5,6-dimethyl groups in the target compound contribute to a balanced LogP (~2.5), enhancing cellular uptake without excessive hydrophobicity . This contrasts with 7-cyclopentyl analogs (e.g., ), where increased steric bulk improves kinase binding but may reduce solubility .
- Derivatives with 7-aryl groups (e.g., 7-phenyl in ) show reduced yields (56–68%) compared to the parent compound’s typical 60–85% yields, likely due to steric hindrance during synthesis .
Incorporation of halogenated benzyl groups (e.g., 2,3-dichlorobenzyl in ) improved antiviral potency, suggesting halogen interactions with target residues .
Biological Activity
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 82703-38-6) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential applications in pharmacology, particularly in the development of kinase inhibitors and antiviral agents.
- Molecular Formula : C₈H₈ClN₃
- Molecular Weight : 181.62 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with chlorine and methyl substituents that contribute to its reactivity and biological activity.
Biological Activity Overview
Research has identified several key areas where this compound exhibits notable biological activity:
-
Kinase Inhibition :
- This compound serves as a precursor for synthesizing various kinase inhibitors. Its structural features allow for modifications that enhance selectivity and potency against specific kinases involved in cancer pathways .
- Case Study : Derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent.
-
Antiviral Activity :
- This compound and its derivatives have been evaluated for their efficacy against viral infections, particularly flaviviruses such as Zika and dengue viruses.
- Research Findings : A study demonstrated that certain analogs of this compound exhibited over 90% protection against dengue virus in vitro, highlighting its potential as a therapeutic agent against viral diseases .
-
Anti-inflammatory Properties :
- Preliminary investigations suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Further studies are required to elucidate the mechanisms involved.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications at various positions on the pyrrolo[2,3-d]pyrimidine scaffold. The following table summarizes some key derivatives and their associated activities:
Safety and Toxicity
While this compound has shown low toxicity in preliminary assessments, safety evaluations are essential during its synthesis and application to mitigate any potential hazards associated with exposure.
Q & A
Q. What are the stability challenges under varying pH and temperature, and how are they mitigated?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 9–11), and oxidative (H₂O₂) conditions. LC-MS identifies degradation products (e.g., dechlorination or ring-opening) .
- Storage recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photolytic and oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
